molecular formula C15H14N2O4S B2973676 Methyl {[3-cyano-4-(4-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate CAS No. 264254-96-8

Methyl {[3-cyano-4-(4-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate

Cat. No.: B2973676
CAS No.: 264254-96-8
M. Wt: 318.35
InChI Key: FWYHNPLLDBSAAT-UHFFFAOYSA-N
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Description

Methyl {[3-cyano-4-(4-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate is a heterocyclic compound featuring a tetrahydropyridine core with a 4-hydroxyphenyl substituent, a cyano group at position 3, and a sulfanyl-linked methyl ester at position 2. The partial saturation of the pyridine ring (1,4,5,6-tetrahydro) and the presence of an oxo group at position 6 contribute to its unique electronic and steric properties. Structural elucidation of such compounds typically employs UV, NMR (¹H and ¹³C), and mass spectrometry, as demonstrated in studies on related molecules .

Properties

IUPAC Name

methyl 2-[[5-cyano-4-(4-hydroxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4S/c1-21-14(20)8-22-15-12(7-16)11(6-13(19)17-15)9-2-4-10(18)5-3-9/h2-5,11,18H,6,8H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWYHNPLLDBSAAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=C(C(CC(=O)N1)C2=CC=C(C=C2)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Methyl {[3-cyano-4-(4-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate is a complex organic compound that has garnered attention due to its potential biological activities. This article explores the compound's structure, synthesis, and biological effects based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H14N2O4S. It features a tetrahydropyridine ring with a cyano group and a sulfanyl moiety. The presence of the hydroxyphenyl group enhances its reactivity and potential biological interactions.

Property Value
Molecular FormulaC15H14N2O4S
Molecular Weight318.35 g/mol
LogP0.9035
Hydrogen Bond Acceptors8
Hydrogen Bond Donors2

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including cyanoacetylation where substituted aryl amines react with alkyl cyanoacetates under controlled conditions. These processes are optimized for yield and purity while minimizing environmental impact.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor properties. The tetrahydropyridine framework is known to interact with various biological targets, including enzymes involved in cancer progression. For instance, derivatives of tetrahydropyridine have shown efficacy against BRAF(V600E) mutations and other cancer-related pathways .

Anti-inflammatory Effects

This compound may also possess anti-inflammatory properties. Compounds with similar functionalities have been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), suggesting a potential role in managing inflammatory diseases .

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial activity. Similar compounds have demonstrated effectiveness against various bacterial strains, indicating that this compound could be explored for use in antimicrobial therapies.

Case Studies and Research Findings

  • Antitumor Studies : A study focused on tetrahydropyridine derivatives revealed that modifications at the cyano and hydroxy positions can enhance inhibitory activity against specific cancer cell lines. The findings suggest that this compound may be a candidate for further development in cancer therapeutics .
  • Anti-inflammatory Research : In vitro studies have shown that related compounds can significantly reduce inflammation markers in cell cultures exposed to lipopolysaccharides (LPS). The mechanism involves modulation of signaling pathways associated with inflammation .
  • Antimicrobial Testing : Preliminary tests indicate that tetrahydropyridine derivatives exhibit varying degrees of antimicrobial activity against common pathogens. Further investigations are necessary to establish the efficacy of this compound in clinical settings.

Comparison with Similar Compounds

Structural Analogs: Pyridine Derivatives

The compound 2-[[3-cyano-4-(4-methoxyphenyl)-6-phenyl-2-pyridinyl]sulfanyl]acetic acid () shares close structural homology with the target compound. Key comparisons include:

Property Target Compound 2-[[3-Cyano-4-(4-methoxyphenyl)-6-phenyl-2-pyridinyl]sulfanyl]acetic Acid
Core Structure 6-Oxo-1,4,5,6-tetrahydropyridine Fully aromatic pyridine ring
Aromatic Substituent 4-Hydroxyphenyl (electron-donating -OH group) 4-Methoxyphenyl (electron-donating -OCH₃ group)
Position 6 Substituent Oxo group (electron-withdrawing, enhances ring electron deficiency) Phenyl group (electron-neutral, contributes to hydrophobicity)
Functional Group Methyl ester (improves lipophilicity) Free carboxylic acid (polar, may limit membrane permeability)
Potential Applications Unreported in evidence; inferred pharmacological or agrochemical use Unreported; structural similarity suggests possible enzyme inhibition roles

Key Implications :

  • The 4-hydroxyphenyl group in the target compound enables hydrogen bonding, enhancing solubility in polar solvents compared to the methoxy analog .
  • The methyl ester moiety in the target compound likely enhances bioavailability compared to the carboxylic acid derivative .

Sulfonylurea Herbicides ()

Compounds like metsulfuron-methyl and triflusulfuron-methyl share the methyl ester functional group but differ significantly in core structure and application:

Property Target Compound Sulfonylurea Herbicides (e.g., Metsulfuron-Methyl)
Core Structure Tetrahydropyridine with cyano and hydroxyphenyl Triazine ring with sulfonylurea linkage
Functional Groups Cyano, hydroxyphenyl, sulfanyl-methyl ester Sulfonylurea, methoxy/methyl substituents
Mode of Action Unreported; structural features suggest enzyme inhibition Acetolactate synthase (ALS) inhibition in plants
Applications Potential pharmaceutical or agrochemical use Herbicidal activity against broadleaf weeds

Key Implications :

  • The sulfanyl group in the target compound may act as a leaving group in nucleophilic reactions, unlike the sulfonylurea herbicides’ sulfonamide bridge, which is critical for herbicidal activity .
  • The triazine core in sulfonylureas confers selectivity for plant ALS enzymes, while the target’s tetrahydropyridine structure may target mammalian enzymes or receptors .

Nucleotide Analog ()

The compound 3-(((...)phosphino)propanenitrile () shares a thioether linkage but is distinct in application and structure:

Property Target Compound Nucleotide Analog ()
Core Structure Tetrahydropyridine Tetrahydrofuran with phosphino and silyl-protected groups
Functional Groups Cyano, hydroxyphenyl, sulfanyl-methyl ester Thioether, tert-butyldimethylsilyl (TBDMS), methoxy
Applications Unreported Oligonucleotide synthesis (e.g., antisense therapeutics)

Key Implications :

  • The thioether linkage in both compounds may stabilize transition states in substitution reactions, though the nucleotide analog’s silyl and phosphino groups are tailored for solid-phase DNA synthesis .

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